molecular formula C8H7BrO B13625945 (2S)-2-(2-bromophenyl)oxirane

(2S)-2-(2-bromophenyl)oxirane

Cat. No.: B13625945
M. Wt: 199.04 g/mol
InChI Key: ZHYZZBGVWDYSEW-MRVPVSSYSA-N
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Description

(2S)-2-(2-bromophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a bromine atom attached to a phenyl ring, which is in turn connected to the oxirane ring. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-bromophenyl)oxirane can be achieved through various methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, 2-bromostyrene, can be subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired epoxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation reactions. The process may utilize catalysts to enhance the reaction efficiency and selectivity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-bromophenyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening process. For example, treatment with hydrochloric acid or sodium hydroxide can lead to the formation of diols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl oxiranes.

    Ring-Opening Reactions: Diols or other functionalized derivatives.

    Oxidation and Reduction: Ketones or alcohols.

Scientific Research Applications

(2S)-2-(2-bromophenyl)oxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(2-bromophenyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it susceptible to attack by nucleophiles. This reactivity allows the compound to interact with various biological targets, such as enzymes and proteins, potentially leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(3-bromophenyl)oxirane
  • (2S)-2-(4-bromophenyl)oxirane
  • (2S)-2-(2-chlorophenyl)oxirane

Uniqueness

(2S)-2-(2-bromophenyl)oxirane is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The stereochemistry also plays a crucial role in determining its biological activity and selectivity in various reactions .

Properties

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

IUPAC Name

(2S)-2-(2-bromophenyl)oxirane

InChI

InChI=1S/C8H7BrO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1

InChI Key

ZHYZZBGVWDYSEW-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](O1)C2=CC=CC=C2Br

Canonical SMILES

C1C(O1)C2=CC=CC=C2Br

Origin of Product

United States

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